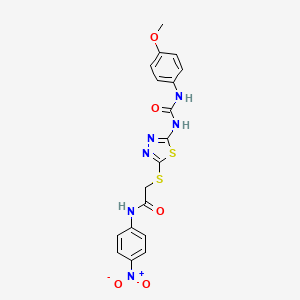

![molecular formula C21H21ClN4O3 B2813447 N-{4-[2-(1H-苯并咪唑-2-基)乙基]苯基}-N'-(4-乙基苯基)脲 CAS No. 1251606-65-1](/img/structure/B2813447.png)

N-{4-[2-(1H-苯并咪唑-2-基)乙基]苯基}-N'-(4-乙基苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

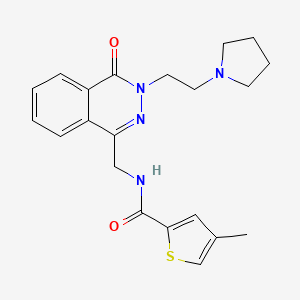

“N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea” is a complex organic compound. It contains a benzimidazole moiety, which is a heterocyclic aromatic organic compound. This type of compound is a part of many important biomolecules, including histidine and nucleic acids .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a two-step process was used to prepare 2-(4-((1H-benzo[d]imidazol-2-yl)thio)benzylidene)-hydrazine-1-carbothioamide . In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. The obtained aldehyde was then reacted with thiosemicarbazide in ethanol at reflux temperature .Molecular Structure Analysis

The structure of similar compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . These techniques allow for the identification of the different functional groups present in the molecule and the determination of the molecular structure.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic aromatic substitution and condensation reactions . The benzimidazole moiety can participate in various chemical reactions due to its aromatic nature and the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their chemical environment.科学研究应用

肝素酶抑制和抗癌活性

一类新颖的衍生物,包括1,3-双-[4-(1H-苯并咪唑-2-基)苯基]-脲,已被确定为肝素酶的有效抑制剂。这些化合物在B16转移模型中显示出显著的抑制活性和疗效,突出了它们在癌症研究中的潜力(Pan 等人,2006)。

酪氨酸激酶受体抑制

另一项研究揭示了一系列苯并咪唑-脲作为VEGFR-2和TIE-2激酶受体的抑制剂,它们在血管生成中起着至关重要的作用。研究强调了苯并咪唑和脲部分中N1氮对其活性至关重要的作用,X射线晶体学支持这一点(Hasegawa等人,2007)。

新型杂环系统

对导致新的杂环系统(例如嘧啶并[4',5':4,5]嘧啶并[1,2-a]苯并咪唑)的衍生物的合成进行研究,提供了对苯并咪唑化合物的结构多样性和潜力的见解。这些系统已对其分子和晶体结构进行了研究,为新材料和治疗剂的开发做出了贡献(Dorokhov等人,1991)。

抗氧化活性

对某些衍生物的合成和抗氧化活性的评价研究表明了苯并咪唑化合物在开发具有潜在健康益处的药物方面的效用。该研究说明了这些化合物如何合成以及它们在抗氧化分析中的功效,表明它们在药物化学和药理学中的价值(George等人,2010)。

酶抑制和抗癌研究

不对称的1,3-二取代脲,包括苯并咪唑衍生物,已被合成并研究了它们的酶抑制和抗癌特性。这项研究突出了苯并咪唑化合物在靶向各种生物过程中的多功能性以及它们在设计新的抗癌疗法中的潜力(Mustafa等人,2014)。

作用机制

While the specific mechanism of action for “N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea” is not mentioned in the retrieved papers, benzimidazole derivatives have been found to display a wide range of biological activities, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

未来方向

Benzimidazole derivatives have shown promising biological activities, making them interesting targets for drug discovery . Future research could focus on exploring the biological activities of “N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N’-(4-ethylphenyl)urea” and its derivatives, as well as optimizing their synthesis for potential industrial applications.

属性

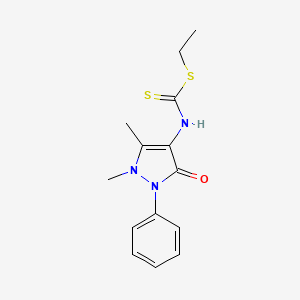

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O3/c1-14-6-7-15(12-18(14)22)23-19(27)13-26-21(28)17-5-3-2-4-16(17)20(24-26)25-8-10-29-11-9-25/h2-7,12H,8-11,13H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXLGPIEPRUWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2813364.png)

![1-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2813365.png)

![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2813367.png)

![5-Methyl-3-[(4-methylbenzyl)sulfonyl]-4-isothiazolecarbonitrile](/img/structure/B2813375.png)

![8-(4-fluorophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813379.png)

![1-[(1H-1,2,3-triazol-5-yl)methyl]cyclobutane-1-carboxylic acid hydrochloride](/img/structure/B2813381.png)

![2-({8-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid](/img/structure/B2813384.png)

![1-[8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2813386.png)